6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrimidinone core with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aniline Derivative: The aniline derivative can be introduced via a nucleophilic substitution reaction, where the amino group of the aniline attacks the electrophilic carbon of the pyrimidinone ring.
Ethylation and Hydroxylation: The ethyl group and hydroxyl group are introduced through alkylation and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bonds in the pyrimidinone ring.
Substitution: The aniline derivative can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated pyrimidinone derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one: Lacks the ethyl group, which may affect its reactivity and binding properties.
6-ethyl-2-anilino-1H-pyrimidin-4-one: Lacks the hydroxyl group, which may reduce its solubility and reactivity.
6-ethyl-2-(2-hydroxyanilino)-1H-pyrimidin-4-one: Lacks the methyl group, which may affect its steric properties and binding affinity.
Uniqueness
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one is unique due to the presence of both the ethyl and hydroxyl groups, which can significantly influence its chemical reactivity, solubility, and binding properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-9-7-12(18)16-13(14-9)15-10-6-8(2)4-5-11(10)17/h4-7,17H,3H2,1-2H3,(H2,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQMKMLUUKMUQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.